REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:7](C(O)=O)[CH2:6][S:5][CH:4]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=O.C(N(CC)CC)C.CS(Cl)(=O)=O.Cl[C:30](=[CH2:33])[C:31]#[N:32]>ClCCl.O>[C:31]([C:30]1[CH:33]=[CH:1][N:3]2[C:7]=1[CH2:6][S:5][CH:4]2[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)#[N:32]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1C(SCC1C(=O)O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.29 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
9.35 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, a dropping funnel, a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
A homogeneous colourless solution is obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 50 minutes
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight over sodium sulphate
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure 20 mm Hg
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
CUSTOM
|
Details
|
A crude product (9 g) is obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column diameter 4.5 cm)
|
Type
|
ADDITION
|
Details
|
containing silica (100 g) (0.063-0.2 mm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |